molecular formula C11H15NO2 B2417500 Tert-butyl di(prop-2-yn-1-yl)carbamate CAS No. 262418-92-8

Tert-butyl di(prop-2-yn-1-yl)carbamate

Cat. No. B2417500
CAS RN: 262418-92-8
M. Wt: 193.246
InChI Key: BPKHWXYPEWXEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl di(prop-2-yn-1-yl)carbamate is a chemical compound . It is also known as tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate and Carbamic acid, di-2-propynyl-, 1,1-dimethylethyl ester .


Synthesis Analysis

Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.


Molecular Structure Analysis

The molecular structure of Tert-butyl di(prop-2-yn-1-yl)carbamate can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-butyl di(prop-2-yn-1-yl)carbamate contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl di(prop-2-yn-1-yl)carbamate is 193.24 g/mol . It has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

Biological Material or Organic Compound for Life Science Research

“Tert-butyl di(prop-2-yn-1-yl)carbamate” can be used as a biological material or organic compound for life science related research .

Synthesis of β-Glucan Polysaccharide Analogues

It has been used in the synthesis of β-glucan polysaccharide analogues .

Synthesis of 4,5-Disubstituted Cyclopentenones

It has been involved in the Pauson-Khand (PK) reaction of allenynes and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .

CDC25 Phosphatase Inhibitors

It has been used in the preparation of triazole and benzothiazole CDC25 phosphatase inhibitors .

Mechanism of Action

The lipophilic interactions are seen between C10–H10C…H9B– C9 and C10–H10A…H11C–C11 of Boc-methyl groups while intermolecular hydrogen bonding are present between N2–N2H2…O1 and N1–N1H…O1 .

properties

IUPAC Name

tert-butyl N,N-bis(prop-2-ynyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHWXYPEWXEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl di(prop-2-yn-1-yl)carbamate

Synthesis routes and methods

Procedure details

A mixture of N-Boc-propargylamine (2.63 g, 16.9 mmol) and DMF (35 mL) was prepared under argon and cooled to 0° C. for 20 min. Sodium hydride (60%, 0.714 g, 17.9 mmol) was added and the reaction stirred at 0° C. for 30 min. Propargyl bromide (80% in toluene, 2.7 mL, 24.2 mmol) in DMF (5 mL) was added slowly and the reaction stirred at 0° C. for 15 min then warmed to room temperature and stirred for additional 17 hr. The reaction mixture was quenched with water and extracted two times with EtOAc. The combined organic layers were washed with water (3×) and brine, dried over Na2SO4, filtered, and concentrated. The crude product was carried to the next reaction without purification. ESI-MS m/z 194 (MH)+.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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